AC710 Mesylate

Description

BenchChem offers high-quality AC710 Mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC710 Mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

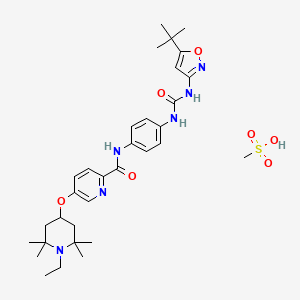

IUPAC Name |

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4.CH4O3S/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4;1-5(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMMSMBRVDYUME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N6O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351522-05-8 |

Source

|

| Record name | 2-Pyridinecarboxamide, N-[4-[[[[5-(1,1-dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-5-[(1-ethyl-2,2,6,6-tetramethyl-4-piperidinyl)oxy]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351522-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

AC710 Mesylate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710 mesylate is a potent, orally bioavailable inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. Its discovery marked a significant advancement in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of AC710 mesylate, tailored for researchers and professionals in the field of drug development.

Discovery and Preclinical Development

AC710 was identified through a systematic lead optimization program aimed at improving the physicochemical and pharmacokinetic properties of a globally selective kinase inhibitor scaffold. The initial lead molecule underwent structural modifications to enhance its potency and selectivity, culminating in the selection of compound 22b, later designated as AC710.[1] The mesylate salt form was chosen to improve aqueous solubility and oral bioavailability.[2]

Preclinical evaluation of AC710 demonstrated its efficacy in various disease models. In a mouse tumor xenograft model using the human leukemia cell line MV4-11, which is dependent on the FLT3 kinase, AC710 induced complete tumor regression at doses of 3 and 30 mg/kg.[2][3] Furthermore, in a mouse model of collagen-induced arthritis, AC710 exhibited a significant, dose-dependent reduction in joint swelling and inflammation, with efficacy comparable or superior to dexamethasone at well-tolerated doses.[3] These promising preclinical results, coupled with a favorable in vivo tolerability profile in rats, led to the selection of AC710 as a preclinical development candidate.[1][2]

Mechanism of Action and Signaling Pathways

AC710 is a globally selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1] It exhibits potent inhibitory activity against several key kinases implicated in cancer and inflammation.

Target Kinase Inhibition

AC710 demonstrates low nanomolar potency against the following kinases:

| Target Kinase | Kd (nM) |

| FLT3 | 0.6 |

| CSF1R | 1.57 |

| KIT | 1.0 |

| PDGFRα | 1.3 |

| PDGFRβ | 1.0 |

Table 1: Kinase inhibition profile of AC710.[3]

By inhibiting these kinases, AC710 disrupts the downstream signaling cascades that drive cell proliferation, survival, and inflammation. The following diagrams illustrate the key signaling pathways modulated by AC710.

Synthesis of AC710 Mesylate

The synthesis of AC710 can be achieved through a multi-step process, beginning with the coupling of key intermediates. While the specific, detailed protocol for AC710 is proprietary, a general synthetic scheme based on the synthesis of structurally related compounds is presented below.

References

AC710 Mesylate: A Comprehensive Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 Mesylate is a potent and orally bioavailable small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family of receptor tyrosine kinases (RTKs), which includes PDGFRα, PDGFRβ, KIT, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling pathways is implicated in various pathologies, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of the target profile and selectivity of AC710 Mesylate, presenting key data, experimental methodologies, and an exploration of the associated signaling pathways.

Target Profile and Potency

AC710 Mesylate exhibits high-affinity binding and potent inhibitory activity against the members of the PDGFR kinase family. The primary targets of AC710 are FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ.

Quantitative Inhibition Data

The following tables summarize the in vitro potency of AC710 Mesylate against its primary kinase targets, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

| Target Kinase | Kd (nM) |

| FLT3 | 0.6 |

| KIT | 1.0 |

| PDGFRβ | 1.0 |

| PDGFRα | 1.3 |

| CSF1R | 1.57 |

| Table 1: Dissociation Constants (Kd) of AC710 Mesylate for Target Kinases. |

| Target Kinase | IC50 (nM) |

| KIT | 1.2 |

| FLT3 | 2.0 |

| PDGFRβ | 7.7 |

| CSF1R | 10.5 |

| Table 2: Half-Maximal Inhibitory Concentrations (IC50) of AC710 Mesylate for Target Kinases. |

Selectivity Profile

A key attribute of AC710 Mesylate is its high degree of selectivity. This selectivity minimizes off-target effects, a critical factor in the development of safe and effective therapeutics.

KinomeScan Selectivity

While a comprehensive KinomeScan profile is not publicly available, a selectivity score (S(10)) of 0.033 has been reported for a related compound across a panel of 386 distinct kinases, indicating a very high degree of selectivity. This suggests that AC710 Mesylate has a focused inhibitory activity against the PDGFR family with minimal interaction with other kinases.

Cytochrome P450 Inhibition

To assess the potential for drug-drug interactions, the inhibitory activity of AC710 Mesylate against key cytochrome P450 (CYP) enzymes was evaluated. The results demonstrate a clean safety profile in this regard.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 40 |

| CYP2C9 | > 40 |

| CYP2C19 | > 40 |

| CYP2D6 | > 40 |

| CYP3A4 | > 40 |

| Table 3: AC710 Mesylate Inhibition of Cytochrome P450 Isoforms. |

Signaling Pathways

AC710 Mesylate exerts its biological effects by inhibiting the downstream signaling cascades initiated by the PDGFR family of kinases. These pathways are central to cell growth, proliferation, and survival. The primary signaling axes affected are the PI3K/AKT, MAPK/ERK, and STAT pathways.

PDGFR/KIT/CSF1R Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of PDGFR, KIT, and CSF1R, and the point of inhibition by AC710 Mesylate.

FLT3 Signaling Pathway

The following diagram depicts the FLT3 signaling pathway and its inhibition by AC710 Mesylate. Constitutive activation of FLT3 due to mutations is a key driver in certain leukemias.

AC710 Mesylate: A Potent Dual Inhibitor of FLT3 and CSF1R Kinase Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AC710 mesylate is a potent and selective small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases, with particularly high affinity for FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Activating mutations in FLT3 are a common driver in acute myeloid leukemia (AML), making it a key therapeutic target.[1] Simultaneously, CSF1R plays a crucial role in the proliferation and differentiation of monocytes and macrophages, which are implicated in various cancers and inflammatory diseases.[1] The dual inhibitory activity of AC710 mesylate against both FLT3 and CSF1R suggests its potential as a therapeutic agent in these contexts. This technical guide provides a comprehensive overview of the biochemical and cellular activity of AC710 mesylate, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.

Quantitative Data on Kinase Inhibition

AC710 mesylate demonstrates potent inhibition of both FLT3 and CSF1R, as determined by biochemical kinase assays. The dissociation constants (Kd) highlight the high affinity of the compound for these kinases.

| Kinase Target | Dissociation Constant (Kd) (nM) |

| FLT3 | 0.6[1] |

| CSF1R | 1.57[1] |

Signaling Pathways

To understand the mechanism of action of AC710 mesylate, it is essential to visualize the signaling cascades initiated by FLT3 and CSF1R.

References

AC710 Mesylate: A Preclinical Development Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of AC710 mesylate, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. This document summarizes key findings from in vitro and in vivo studies, including data on its mechanism of action, pharmacodynamics, pharmacokinetics, and initial safety profile. All quantitative data is presented in structured tables, and detailed experimental methodologies for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Mechanism of Action: Inhibition of PDGFR-Family Kinases

AC710 is a small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases. This family includes PDGFRα and PDGFRβ, as well as other structurally related kinases such as colony-stimulating factor-1 receptor (CSF1R), FMS-like tyrosine kinase 3 (FLT3), and stem cell factor receptor (KIT).[1] These receptors are crucial regulators of cellular processes including proliferation, survival, differentiation, and migration.[2][3] Dysregulation of signaling through these kinases is implicated in various pathologies, including cancer and inflammatory diseases.[1][2]

AC710 exerts its therapeutic effects by binding to the ATP-binding pocket of these kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of intracellular signaling can lead to the inhibition of tumor growth and a reduction in inflammatory processes.[1]

Below is a diagram illustrating the simplified signaling pathway of the PDGFR family and the point of intervention by AC710.

Pharmacodynamics: In Vivo Efficacy

The in vivo efficacy of AC710 mesylate has been evaluated in a mouse tumor xenograft model and a mouse collagen-induced arthritis (CIA) model.[1]

Mouse Tumor Xenograft Model

In a murine leukemia (M-NFS-60) xenograft model, orally administered AC710 demonstrated dose-dependent inhibition of tumor cell proliferation.[1]

Table 1: Efficacy of AC710 Mesylate in M-NFS-60 Mouse Xenograft Model

| Dose (mg/kg) | Outcome | Reference |

| 30 | Maximal effect observed, consistent with higher exposure compared to a precursor compound. | [1] |

Mouse Collagen-Induced Arthritis (CIA) Model

AC710 was assessed prophylactically in a mouse model of collagen-induced arthritis, a well-established model for rheumatoid arthritis. The compound showed a significant, dose-dependent reduction in disease severity as measured by paw clinical scores.[1]

Table 2: Efficacy of AC710 Mesylate in Mouse Collagen-Induced Arthritis (CIA) Model

| Dose (mg/kg) | Dosing Regimen | Outcome | Reference |

| 3 | Once daily for 15 days | Significant impact on disease in a dose-dependent fashion. | [1] |

| 10 | Once daily for 15 days | Equivalent or slightly better efficacy in reducing joint swelling and inflammation than dexamethasone. | [1] |

| 30 | Once daily for 15 days | Equivalent or slightly better efficacy in reducing joint swelling and inflammation than dexamethasone. | [1] |

Pharmacokinetics

Pharmacokinetic properties of AC710 mesylate were assessed in rats, demonstrating improved characteristics over precursor compounds.

Table 3: Physicochemical and Pharmacokinetic Properties of AC710 Mesylate and a Precursor Compound (18b)

| Compound | Aqueous Solubility (µg/mL in water) |

| AC710 (22b) | >1000 |

| 18b | 1134 |

Note: Detailed pharmacokinetic parameters such as clearance and oral bioavailability for AC710 were qualitatively described as improved but specific values were not provided in the primary source material.[1]

Toxicology

An initial in vivo tolerability study was conducted in rats to assess the safety profile of AC710 mesylate.

Table 4: 7-Day In Vivo Tolerability Study of AC710 Mesylate in Rats

| Dose (mg/kg) | Observations | Outcome | Reference |

| 200 | Animals were clinically normal. | Well-tolerated | [1] |

| 800 | Diarrhea, body weight loss, and death were observed. | Not tolerated | [1] |

Note: This is a summary of a short-term tolerability study. A comprehensive toxicology profile would require more extensive studies.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited. It is important to note that the primary publication refers to its supplementary information for full experimental details, which was not publicly accessible. Therefore, the following protocols are based on the information provided in the main text of the publication and supplemented with established, generic protocols for these models.

Mouse M-NFS-60 Xenograft Study Workflow

The following diagram outlines the general workflow for the in vivo efficacy study in a mouse xenograft model.

Protocol:

-

Cell Culture: M-NFS-60, a murine myeloid leukemia cell line, is cultured in appropriate media supplemented with growth factors.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of the murine tumor cells. Animals are acclimated for at least one week prior to the study.

-

Tumor Implantation: A suspension of M-NFS-60 cells is injected subcutaneously or intraperitoneally into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size, monitored by caliper measurements.

-

Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. AC710 mesylate is administered orally at the specified doses (e.g., 30 mg/kg) daily for a defined period. The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes are measured regularly throughout the study. Body weight and general health of the animals are also monitored.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Mouse Collagen-Induced Arthritis (CIA) Study Workflow

The diagram below illustrates the workflow for the collagen-induced arthritis study.

References

The Role of AC710 Mesylate (Quizartinib) in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a particularly poor prognosis.[1] AC710 Mesylate, also known as Quizartinib, is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy in this patient population. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the use of Quizartinib in the treatment of FLT3-ITD positive AML.

Introduction to AC710 Mesylate (Quizartinib)

Quizartinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) developed to specifically target FLT3.[2][3] Its high potency and selectivity for FLT3 distinguish it from earlier generation, multi-kinase inhibitors.[3] The development of Quizartinib represents a significant advancement in targeted therapy for AML, offering a new therapeutic option for a patient population with a high unmet medical need.[1][2]

Mechanism of Action

Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of FLT3 signaling disrupts downstream pathways crucial for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[4][6]

Signaling Pathway of FLT3 Inhibition by Quizartinib

Caption: Diagram of the FLT3 signaling pathway and its inhibition by Quizartinib.

Quantitative Preclinical Data

Kinase Selectivity Profile

Quizartinib and its active metabolite, AC886, exhibit high affinity and selectivity for FLT3. A kinase selectivity profiling against over 400 kinases demonstrated that Quizartinib and AC886 bind with high affinity to FLT3.[7][8]

| Kinase | Quizartinib Kd (nM) | AC886 Kd (nM) | Midostaurin Kd (nM) | Gilteritinib Kd (nM) | Sorafenib Kd (nM) |

| FLT3 | 3.3 | 1.1 | 7.9 | 1.0 | 5.9 |

| KIT | 4.8 | <1 | - | - | - |

| PDGFRα | >100 | >100 | <1 | - | - |

| MEK5 | >100 | >100 | <1 | - | - |

| ULK2 | >100 | >100 | <1 | - | - |

| ALK | >100 | >100 | - | <1 | - |

| Data sourced from a kinase selectivity profiling study.[7] |

In Vitro Cellular Activity

Quizartinib demonstrates potent inhibition of FLT3 phosphorylation and cell proliferation in AML cell lines harboring the FLT3-ITD mutation.[3][7]

| Cell Line | FLT3 Mutation | Quizartinib IC50 (nM) - Cell Viability | Quizartinib IC50 (nM) - FLT3 Phosphorylation |

| MV4-11 | FLT3-ITD | 0.40 | 0.50 |

| MOLM-13 | FLT3-ITD | 0.89 | - |

| MOLM-14 | FLT3-ITD | 0.73 | - |

| RS4;11 | FLT3-WT | - | 4.2 |

| IC50 values for cell viability and FLT3 phosphorylation inhibition.[7][9] |

Clinical Efficacy: The QuANTUM-First Trial

The QuANTUM-First trial was a randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[10][11]

| Outcome Measure | Quizartinib + Chemotherapy (n=268) | Placebo + Chemotherapy (n=271) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (months) | 31.9 | 15.1 | 0.776 (0.615 - 0.979) | 0.0324 |

| Complete Remission (CR) Rate | 55% | 55% | - | - |

| Median Duration of CR (months) | 38.6 | 12.4 | - | - |

| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - |

| Key efficacy outcomes from the QuANTUM-First trial.[10] |

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the binding affinity (Kd) of Quizartinib for various kinases.

Methodology:

-

Kinase Panel Screening: A competitive binding assay is performed using a panel of over 400 purified human kinases.

-

Test Compound: Quizartinib is serially diluted to a range of concentrations.

-

Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site. The amount of kinase bound to the immobilized inhibitor is measured.

-

Data Analysis: The Kd values are calculated from the dose-response curves.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining the kinase selectivity of Quizartinib.

Cell-Based Assays

Objective: To assess the effect of Quizartinib on cell viability and FLT3 phosphorylation in AML cell lines.

Methodology:

-

Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Viability Assay (MTT):

-

Cells are seeded in 96-well plates and treated with increasing concentrations of Quizartinib for 72 hours.

-

MTT reagent is added, and after incubation, the formazan product is solubilized.

-

Absorbance is measured at 570 nm, and IC50 values are calculated.[12]

-

-

Western Blotting for FLT3 Phosphorylation:

-

Cells are treated with Quizartinib for a specified time (e.g., 2 hours).

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-FLT3 and total FLT3.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.[13][14][15]

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Quizartinib in a preclinical in vivo model of AML.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NU/NU) are used.

-

Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.

-

Treatment: Once tumors are established, mice are treated with vehicle control or Quizartinib administered orally at specified doses and schedules (e.g., once daily).[2][16][17]

-

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Survival of the animals is also monitored.[16][17]

Mechanisms of Resistance

Despite the efficacy of Quizartinib, resistance can develop through several mechanisms:

-

On-Target (FLT3-dependent) Resistance:

-

Secondary mutations in the FLT3 tyrosine kinase domain (TKD): Mutations at residues such as D835 and the "gatekeeper" residue F691 can interfere with Quizartinib binding.[18]

-

-

Off-Target (FLT3-independent) Resistance:

-

Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as those driven by RAS mutations, can circumvent the need for FLT3 signaling.[5]

-

Logical Relationship of Quizartinib Resistance Mechanisms

References

- 1. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]

- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. selleckchem.com [selleckchem.com]

- 10. daiichisankyo.com [daiichisankyo.com]

- 11. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

AC710 Mesylate: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism of action, centered on the blockade of these critical receptor tyrosine kinases, has positioned it as a promising therapeutic candidate in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by AC710 Mesylate, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

AC710 exerts its therapeutic effects by inhibiting the kinase activity of CSF1R and FLT3.[1] These receptors play pivotal roles in the proliferation, survival, and differentiation of various cell types. CSF1R is the primary receptor for macrophage colony-stimulating factor (M-CSF) and is crucial for the development and function of macrophages and osteoclasts.[2][3] Aberrant CSF1R signaling is implicated in inflammatory diseases and the tumor microenvironment.[4] FLT3 is critical for normal hematopoietic stem and progenitor cell development.[5] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML), leading to constitutive kinase activation and uncontrolled cell proliferation.[1][6]

Quantitative Data Summary

The inhibitory potency of AC710 and related compounds against its primary targets has been quantified through various assays. The following tables summarize key quantitative data.

| Compound | Target Kinase | Kd (nM) | Cellular IC50 (nM) | Cell Line |

| AC710 (22b) | CSF1R | 1.1 | 3 | M-NFS-60 |

| AC710 (22b) | FLT3 | 0.4 | - | - |

| Compound 4 | CSF1R | 1.1 | 14 | M-NFS-60 |

| Compound 4 | FLT3 | 1.1 | - | - |

Kd values represent the dissociation constant, a measure of binding affinity. Cellular IC50 values represent the concentration of the compound required to inhibit 50% of the cellular proliferation in a CSF1R-driven cell system.[1]

Downstream Signaling Pathways

Inhibition of CSF1R and FLT3 by AC710 Mesylate disrupts a cascade of downstream signaling events critical for cell function.

CSF1R Downstream Signaling

Upon binding its ligand, CSF-1, CSF1R dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various signaling proteins.[3][7] This initiates multiple downstream pathways that regulate macrophage survival, proliferation, differentiation, and motility.[2][3] AC710 blocks these downstream events by preventing the initial autophosphorylation.

Key downstream pathways of CSF1R include:

-

PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is a central signaling axis for cell survival and proliferation.[2]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is also crucial for CSF1R-mediated proliferation.[2]

-

Src Family Kinases (SFKs): SFKs are involved in mediating CSF1R-dependent cell motility and proliferation.[2]

FLT3-ITD Downstream Signaling

FLT3-ITD mutations result in the constitutive, ligand-independent activation of the FLT3 receptor, leading to aberrant downstream signaling that drives leukemogenesis.[6] AC710 effectively inhibits this constitutive activation.

Key downstream pathways of FLT3-ITD include:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[6] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[6]

-

PI3K/Akt Pathway: Similar to CSF1R, FLT3-ITD strongly activates the PI3K/Akt pathway, contributing to the anti-apoptotic and proliferative phenotype of AML cells.[5][6]

-

RAS/MEK/ERK Pathway: The RAS/MEK/ERK pathway is also constitutively activated by FLT3-ITD and plays a significant role in cell proliferation.[6]

Detailed Experimental Protocols

Kinase Assay for CSF1R Inhibition

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against CSF1R using a luminescence-based kinase assay.

Materials:

-

Recombinant human CSF1R kinase domain

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

AC710 Mesylate or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of AC710 Mesylate in kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Add the CSF1R enzyme to all wells except the negative control.

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

After a 40-minute incubation at room temperature, add the Kinase Detection Reagent.

-

Incubate for another 30-60 minutes at room temperature and measure the luminescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phospho-STAT5

This protocol outlines the detection of phosphorylated STAT5 in leukemia cells treated with a FLT3 inhibitor.

Materials:

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

Cell culture medium and supplements

-

AC710 Mesylate or other test compounds

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed FLT3-ITD positive cells in culture plates and allow them to adhere or stabilize.

-

Treat the cells with various concentrations of AC710 Mesylate for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total STAT5 antibody.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of AC710 Mesylate on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., M-NFS-60 for CSF1R-dependent proliferation or MV4-11 for FLT3-ITD)

-

Cell culture medium and supplements

-

AC710 Mesylate or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach or stabilize overnight.

-

Treat the cells with a serial dilution of AC710 Mesylate and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

AC710 Mesylate is a dual inhibitor of CSF1R and FLT3, two receptor tyrosine kinases with validated roles in cancer and inflammatory conditions. By blocking the activation of these receptors, AC710 effectively abrogates downstream signaling through key pathways including PI3K/Akt, MAPK/ERK, and STAT5. This disruption of oncogenic and pro-inflammatory signaling cascades underlies its therapeutic potential. The experimental protocols provided herein offer a framework for the continued investigation and characterization of AC710 and other kinase inhibitors in preclinical and translational research settings.

References

- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for AC710 Mesylate in Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC710 Mesylate is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). These application notes provide detailed protocols for evaluating the in vivo efficacy of AC710 Mesylate in two distinct mouse models: a xenograft model of Acute Myeloid Leukemia (AML) and a collagen-induced arthritis (CIA) model. This document includes comprehensive experimental procedures, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflows to guide researchers in the preclinical assessment of this compound.

Introduction

AC710 Mesylate has emerged as a promising therapeutic candidate due to its dual inhibitory action on FLT3 and CSF1R, key receptor tyrosine kinases implicated in various oncological and inflammatory conditions. Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical target for therapy. Concurrently, CSF1R signaling is crucial for the survival and differentiation of monocytes and macrophages, which play a significant role in the tumor microenvironment and inflammatory processes such as rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of AC710 in both tumor xenograft and arthritis models, highlighting its potential for diverse clinical applications.

Data Presentation

Table 1: In Vivo Efficacy of AC710 Mesylate in a Xenograft Mouse Model

| Dosage (mg/kg) | Treatment Schedule | Tumor Growth Response | Tolerability |

| 0.3 | Daily Oral Gavage for 2 weeks | Temporal inhibition of tumor growth | Well-tolerated, no body weight loss |

| 3 | Daily Oral Gavage for 2 weeks | Complete tumor regression | Well-tolerated, no body weight loss |

| 30 | Daily Oral Gavage for 2 weeks | Complete tumor regression with sustained suppression | Well-tolerated, no body weight loss |

Table 2: In Vivo Efficacy of AC710 Mesylate in a Collagen-Induced Arthritis (CIA) Mouse Model

| Dosage (mg/kg) | Treatment Schedule | Effect on Joint Swelling and Inflammation | Tolerability |

| 3 | Daily Oral Gavage for 15 days | Significant dose-dependent reduction in disease impact | Well-tolerated |

| 10 | Daily Oral Gavage for 15 days | Equivalent or slightly better efficacy than dexamethasone | Well-tolerated |

| 30 | Daily Oral Gavage for 15 days | Equivalent or slightly better efficacy than dexamethasone | Well-tolerated |

Table 3: Pharmacokinetic Profile of AC710 Mesylate

| Species | Parameter | Value | Notes |

| Rat | Oral Bioavailability | Reasonable | Specific quantitative data is not publicly available. AC710 (also referred to as compound 22b) was shown to have a favorable pharmacokinetic profile in rats compared to earlier analogs[1]. |

| Rat | Clearance | Substantially lower than earlier analogs | Permethylation of the piperidine nitrogen in AC710 resulted in reduced clearance[1]. |

| Mouse | Cmax, Tmax, AUC, Half-life, Oral Bioavailability | Data not publicly available | - |

Signaling Pathway

AC710 Mesylate exerts its therapeutic effects by inhibiting the signaling pathways downstream of FLT3 and CSF1R. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In the context of AML with FLT3 mutations, constitutive activation of these pathways drives leukemogenesis. In inflammatory conditions and the tumor microenvironment, CSF1R signaling is vital for the function of macrophages. AC710's dual inhibition blocks these aberrant signaling events.

Experimental Protocols

AML Xenograft Mouse Model

This protocol describes a generalized procedure for evaluating the efficacy of AC710 Mesylate in a subcutaneous xenograft model using an AML cell line.

Materials:

-

Cell Line: M-NFS-60 (murine myelogenous leukemia, CSF1R-dependent), or human AML cell lines with FLT3-ITD mutation (e.g., MOLM-14, MV4-11).

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

-

AC710 Mesylate: Prepare fresh daily. Formulate in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Vehicle Control: 0.5% methylcellulose in sterile water.

-

Matrigel: (Optional, for enhancing tumor take-rate).

-

Calipers for tumor measurement.

Experimental Workflow:

Procedure:

-

Cell Preparation: Culture AML cells according to standard protocols. On the day of injection, harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1-10 x 107 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

-

Randomization and Treatment: When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group). Begin daily oral administration of either vehicle control or AC710 Mesylate at the desired doses.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight every 2-3 days. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm3) or if they show signs of significant morbidity.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis and subsequent treatment with AC710 Mesylate.

Materials:

-

Animals: 8-10 week old male DBA/1 mice.

-

Bovine Type II Collagen: Dissolved in 0.05 M acetic acid.

-

Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA):

-

AC710 Mesylate: Formulated as described above.

-

Vehicle Control: Formulated as described above.

-

Clinical scoring system for arthritis assessment.

Experimental Workflow:

References

Application Notes and Protocols for AC710 Mesylate in Xenograft Studies

These application notes provide a comprehensive overview and detailed protocols for the use of AC710 Mesylate in preclinical xenograft models, particularly for researchers in oncology and drug development.

Introduction

AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. CSF1R is crucial for the proliferation and survival of monocytes and macrophages, including tumor-associated macrophages (TAMs), which play a role in tumor progression and angiogenesis. The dual inhibition of FLT3 and CSF1R by AC710 Mesylate presents a promising strategy for treating certain cancers.

Mechanism of Action

AC710 Mesylate exerts its anti-tumor effects by blocking the signaling pathways mediated by FLT3 and CSF1R. In cancer cells with activating FLT3 mutations, such as the internal tandem duplication (ITD) found in the MV4-11 cell line, AC710 inhibits autophosphorylation of the receptor, leading to the downregulation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting CSF1R, AC710 can reduce the infiltration and pro-tumorigenic activity of TAMs within the tumor microenvironment.

Application Notes and Protocols for AC710 Mesylate in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its ability to target these key signaling molecules makes it a valuable tool for investigating cellular proliferation in various cancer models, particularly those driven by CSF1R and FLT3 signaling pathways. These application notes provide detailed protocols for assessing the anti-proliferative effects of AC710 Mesylate in relevant cell lines.

Mechanism of Action

AC710 Mesylate exerts its anti-proliferative effects by inhibiting the autophosphorylation of CSF1R and FLT3, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[1] In cell-based assays, AC710 has been shown to potently inhibit the phosphorylation of these kinases.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation.

Data Presentation: Anti-Proliferative Activity of AC710 Mesylate

The following table summarizes the in vitro activity of AC710 Mesylate (referred to as compound 22b in the source) in a key FLT3-dependent human leukemia cell line.

| Cell Line | Target | IC50 (nM) | Assay Type |

| MV4-11 | FLT3 | 0.034 | Kinase Inhibition |

Note: The IC50 value represents the concentration of AC710 Mesylate required to inhibit 50% of the target kinase activity. While not a direct measure of cell proliferation, it is a strong indicator of the compound's potency in a cellular context.

In a murine CSF1R-driven cell system using M-NFS-60 cells, AC710 was shown to be effective in dose-dependently inhibiting proliferation.[1]

Experimental Protocols

Protocol 1: General Cell Proliferation Assay using a Tetrazolium-Based Method (e.g., MTT or WST-8)

This protocol provides a general framework for assessing the effect of AC710 Mesylate on the proliferation of adherent or suspension cell lines.

Materials:

-

Target cell line (e.g., M-NFS-60 for CSF1R-dependent proliferation, MV4-11 for FLT3-dependent proliferation)

-

Complete cell culture medium

-

AC710 Mesylate stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Tetrazolium-based proliferation assay reagent (e.g., MTT, WST-8)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

For suspension cells (like M-NFS-60 and MV4-11), seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent lines) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of AC710 Mesylate in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the effective dose range.

-

Remove the medium from the wells (for adherent cells) or add the compound dilutions directly to the wells containing suspension cells. The final volume in each well should be 200 µL.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the highest AC710 concentration) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO or a specialized buffer). Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the AC710 Mesylate concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of cell proliferation) using a non-linear regression analysis.

-

Protocol 2: Specific Protocol for M-NFS-60 Cell Proliferation Assay

The M-NFS-60 cell line is a murine myelogenous leukemia cell line that is dependent on macrophage colony-stimulating factor (M-CSF) for proliferation and survival, making it an excellent model for studying CSF1R inhibitors.[3][4]

Cell Handling:

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin, and murine M-CSF (10 ng/mL).

-

Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[5]

Proliferation Assay Procedure:

-

Cell Preparation:

-

Wash M-NFS-60 cells twice with M-CSF-free medium to remove residual growth factors.

-

Resuspend the cells in M-CSF-free medium and count them.

-

Seed the cells at a density of 1 x 10^4 cells per well in 50 µL of M-CSF-free medium in a 96-well plate.

-

-

Compound and Stimulant Addition:

-

Prepare serial dilutions of AC710 Mesylate in complete medium containing M-CSF.

-

Add 50 µL of the AC710/M-CSF dilutions to the respective wells. The final concentration of M-CSF should be optimal for proliferation (e.g., 10 ng/mL).

-

Include control wells with cells and M-CSF but no AC710, and wells with cells in M-CSF-free medium as a negative control.

-

-

Incubation and Measurement:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using a WST-8 or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Mandatory Visualizations

Signaling Pathways

Caption: Inhibition of FLT3 and CSF1R signaling pathways by AC710 Mesylate.

Experimental Workflow

Caption: Workflow for a cell-based proliferation assay with AC710 Mesylate.

References

- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bipotential murine hemopoietic cell line (NFS-60) that is responsive to IL-3, GM-CSF, G-CSF, and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NFS-60 Cells [cytion.com]

- 5. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AC710 Mesylate in a Collagen-Induced Arthritis (CIA) Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the use of AC710 Mesylate, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, in a preclinical mouse model of collagen-induced arthritis (CIA). This model is a well-established and widely used tool for the evaluation of potential therapeutic agents for rheumatoid arthritis (RA). The provided protocols cover the induction of arthritis, administration of AC710 Mesylate, and assessment of disease progression. Furthermore, quantitative data from preclinical studies are summarized, and the underlying signaling pathways implicated in the mechanism of action of AC710 are illustrated.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. The collagen-induced arthritis (CIA) model in mice is a cornerstone for RA research, as it shares many pathological and immunological features with the human disease.[1][2] AC710 has been identified as a preclinical development candidate for inflammatory arthritis due to its potent, selective inhibition of PDGFR-family kinases, including FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor-1 receptor (CSF1R), KIT, and PDGFRα/β.[3] This document outlines the protocol for evaluating the efficacy of AC710 Mesylate in the CIA model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model in Mice

This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J, through immunization with type II collagen.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine or chicken type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-30 gauge)

-

AC710 Mesylate

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Dexamethasone (positive control)

Procedure:

-

Preparation of Collagen Emulsion:

-

On the day of immunization, prepare a 1:1 emulsion of type II collagen solution and Complete Freund's Adjuvant (CFA).

-

Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a Luer lock.

-

Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of type II collagen solution and Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

-

-

AC710 Mesylate Administration:

-

Prophylactic Dosing Regimen: Begin administration of AC710 Mesylate on Day 0 and continue for 15 consecutive days (until Day 14).[3]

-

Therapeutic Dosing Regimen: Alternatively, treatment can be initiated after the onset of clinical signs of arthritis (typically around Day 24-28).

-

Prepare suspensions of AC710 Mesylate in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).[3]

-

Administer the AC710 Mesylate suspension or vehicle control to the mice daily via oral gavage.

-

A positive control group receiving a safe dose of dexamethasone should be included.[3]

-

-

Clinical Assessment of Arthritis:

-

Beginning on Day 21, monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4, where:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

The maximum arthritis score per mouse is 16.

-

Measure paw thickness using a caliper.

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the mice and collect the hind paws.

-

Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Data Presentation

The efficacy of AC710 Mesylate in the mouse CIA model is summarized in the table below, based on preclinical data.[3]

| Treatment Group | Dosage (mg/kg) | Administration Schedule | Efficacy Outcome |

| Vehicle Control | - | Daily (Days 0-14) | Progressive increase in arthritis score and paw swelling |

| AC710 Mesylate | 3 | Daily (Days 0-14) | Significant, dose-dependent reduction in joint swelling and inflammation |

| AC710 Mesylate | 10 | Daily (Days 0-14) | Equivalent or slightly better efficacy compared to dexamethasone |

| AC710 Mesylate | 30 | Daily (Days 0-14) | Equivalent or slightly better efficacy compared to dexamethasone |

| Dexamethasone | Safe Dose | Daily (Days 0-14) | Significant reduction in joint swelling and inflammation |

Table 1: Summary of AC710 Mesylate Efficacy in a Mouse Collagen-Induced Arthritis Model.

Mechanism of Action and Signaling Pathways

AC710 is a potent inhibitor of the PDGFR family of receptor tyrosine kinases, which includes PDGFRα/β, CSF1R, KIT, and FLT3. These receptors play crucial roles in the pathogenesis of rheumatoid arthritis by regulating inflammation, cell proliferation, and tissue destruction.

-

PDGFR Signaling: In the RA synovium, elevated levels of PDGF and activated PDGFRs on fibroblast-like synoviocytes (FLSs) promote their proliferation and production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), contributing to pannus formation and joint destruction.[4][5]

-

CSF1R Signaling: CSF1R and its ligands, CSF-1 and IL-34, are critical for the differentiation, survival, and activation of monocytes and macrophages. In RA, CSF1R signaling drives the inflammatory activity of macrophages and the differentiation of osteoclasts, leading to bone erosion.[6][7][8]

-

FLT3 Signaling: FLT3 is involved in the development and function of dendritic cells (DCs), which are key antigen-presenting cells that initiate and sustain autoimmune responses in RA.[9][10][11]

-

KIT Signaling: The role of KIT signaling in RA is less defined but may contribute to mast cell activation and inflammation.

By inhibiting these key signaling pathways, AC710 Mesylate can potentially ameliorate arthritis by reducing synovial inflammation, inhibiting pannus formation, and preventing bone and cartilage destruction.

Visualizations

Experimental workflow for evaluating AC710 Mesylate in the CIA model.

Signaling pathways inhibited by AC710 Mesylate in rheumatoid arthritis.

References

- 1. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]

- 2. mdbioproducts.com [mdbioproducts.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphorylated Platelet-Derived Growth Factor Receptor-Positive Cells With Anti-apoptotic Properties Accumulate in the Synovium of Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphorylated Platelet-Derived Growth Factor Receptor-Positive Cells With Anti-apoptotic Properties Accumulate in the Synovium of Patients With Rheumatoid Arthritis [frontiersin.org]

- 6. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 8. Imatinib inhibits CSF1R that stimulates proliferation of rheumatoid arthritis fibroblast‐like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Inhibition of FLT3 signaling targets DCs to ameliorate autoimmune disease. | Semantic Scholar [semanticscholar.org]

- 11. FLT3 inhibitors for the treatment of autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AC710 Mesylate in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC710 Mesylate is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, including key targets such as colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3).[1] These kinases are critically involved in various pathological processes, including cancer cell proliferation, angiogenesis, and inflammation. Preclinical evaluation of AC710 Mesylate in various animal models has demonstrated its therapeutic potential in oncology and inflammatory diseases.

These application notes provide detailed protocols for the treatment of animal models with AC710 Mesylate, based on established preclinical studies. The included methodologies for tumor xenograft and collagen-induced arthritis models, along with data presentation and signaling pathway diagrams, are intended to guide researchers in designing and executing their own in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of AC710 Mesylate in preclinical mouse models.

Table 1: Efficacy of AC710 Mesylate in a Mouse Xenograft Tumor Model [1]

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume Change | Observations |

| Vehicle Control | - | Daily | Progressive tumor growth | - |

| AC710 Mesylate | 0.3 | Daily for 2 weeks | Temporal inhibition of tumor growth | Tumor growth resumed after cessation of treatment |

| AC710 Mesylate | 3 | Daily for 2 weeks | Complete tumor regression | Sustained tumor suppression after cessation of treatment |

| AC710 Mesylate | 30 | Daily for 2 weeks | Complete tumor regression | Sustained tumor suppression after cessation of treatment |

| Positive Control (Compound 1) | 1 | Daily for 2 weeks | Not specified | - |

Note: The specific xenograft model (cell line and mouse strain) was not detailed in the source publication. Researchers should select a relevant cell line and immunodeficient mouse strain for their specific cancer type of interest.

Table 2: Efficacy of AC710 Mesylate in a Mouse Collagen-Induced Arthritis (CIA) Model [1][2]

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Clinical Score Reduction | Histological Findings |

| Vehicle Control | - | Daily for 15 days | - | Significant joint inflammation and damage |

| AC710 Mesylate | 3 | Daily for 15 days | Significant impact on disease | Not specified |

| AC710 Mesylate | 10 | Daily for 15 days | Equivalent or slightly better than dexamethasone | Consistent with clinical score |

| AC710 Mesylate | 30 | Daily for 15 days | Equivalent or slightly better than dexamethasone | Consistent with clinical score |

| Dexamethasone | Safe dose | Daily for 15 days | Significant reduction in joint swelling and inflammation | - |

Note: Animals treated with AC710 Mesylate showed no signs of body weight loss, indicating good tolerability at efficacious doses.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by AC710 Mesylate.

Caption: Inhibition of CSF1R and FLT3 Signaling by AC710 Mesylate.

Experimental Protocols

Mouse Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of AC710 Mesylate.

Materials:

-

AC710 Mesylate

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Appropriate cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

-

Animal balance

-

Oral gavage needles

Experimental Workflow:

Caption: Experimental Workflow for the Mouse Xenograft Study.

Procedure:

-

Cell Culture and Preparation:

-

Culture the chosen cancer cell line under standard conditions.

-

On the day of implantation, harvest cells and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).

-

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, AC710 Mesylate at 0.3, 3, and 30 mg/kg).

-

Prepare fresh formulations of AC710 Mesylate in the vehicle daily.

-

Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 14 consecutive days).

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight every 2-3 days.

-

Observe the animals daily for any clinical signs of toxicity.

-

At the end of the treatment period, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Mouse Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis and subsequent treatment with AC710 Mesylate.

Materials:

-

AC710 Mesylate

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles

-

Susceptible mouse strain (e.g., DBA/1 mice), 8-10 weeks old

Experimental Workflow:

Caption: Experimental Workflow for the Collagen-Induced Arthritis Study.

Procedure:

-

Preparation of Emulsions:

-

Dissolve type II collagen in 0.1 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.

-

For the primary immunization, emulsify the collagen solution with an equal volume of CFA.

-

For the booster immunization, emulsify the collagen solution with an equal volume of IFA.

-

-

Induction of Arthritis:

-

On day 0, administer 100 µL of the primary immunization emulsion intradermally at the base of the tail of each mouse.

-

On day 21, administer a booster injection of 100 µL of the booster immunization emulsion at a different site near the base of the tail.

-

-

Arthritis Assessment:

-

Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.

-

-

Treatment:

-

Upon the onset of clinical signs of arthritis, randomize the mice into treatment groups (e.g., vehicle control, AC710 Mesylate at 3, 10, and 30 mg/kg).

-

Administer the assigned treatment orally via gavage once daily for the specified duration (e.g., 15 days).

-

-

Endpoint and Analysis:

-

Continue to record clinical scores and body weights throughout the treatment period.

-

At the end of the study, euthanize the animals and collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal facility guidelines, and research objectives. It is crucial to adhere to all institutional and national regulations regarding animal welfare and handling.

References

AC710 Mesylate off-target kinase effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target kinase effects of AC710 mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of AC710 mesylate?

A1: AC710 mesylate is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] Its primary targets include CSF1R (FMS), FLT3, KIT, PDGFRα, and PDGFRβ.

Q2: How selective is AC710 mesylate?

A2: AC710 is a highly selective kinase inhibitor. In a broad kinase panel screen against 386 kinases, it demonstrated high affinity for the PDGFR-family kinases with more than 30-fold selectivity over other non-PDGFR kinases.[1] Its global selectivity is highlighted by a low S(10) score, which indicates that it inhibits a small fraction of the tested kinome at a certain concentration.

Q3: Are there any known off-target kinases for AC710 mesylate?

A3: Yes, while highly selective, AC710 can inhibit a limited number of other kinases, though with significantly lower potency compared to its primary targets. The table below summarizes the binding affinities (Kd) for on-target and notable off-target kinases with Kd values less than 1 µM.

Q4: What is the significance of the off-target effects of AC710?

A4: The off-target profile of a kinase inhibitor is crucial for understanding its overall biological activity and potential for side effects. While the off-target interactions of AC710 are significantly weaker than its on-target effects, they could contribute to the compound's cellular phenotype, especially at higher concentrations. Researchers should consider these potential off-target effects when interpreting experimental results.

Q5: How were the on-target and off-target activities of AC710 determined?

A5: The kinase selectivity of AC710 was determined using a comprehensive kinase screening panel. The primary method cited is a binding assay that measures the dissociation constant (Kd) of the inhibitor for a large number of kinases. This provides a quantitative measure of the binding affinity.

Troubleshooting Guide

Problem: I am observing unexpected phenotypic effects in my cellular assays that cannot be explained by the inhibition of the primary targets of AC710.

-

Possible Cause 1: Off-target kinase inhibition.

-

Troubleshooting Step: Refer to the kinase selectivity data provided in this document. Are any of the known off-target kinases implicated in the signaling pathway you are studying? Consider if the concentration of AC710 used in your assay is high enough to significantly inhibit any of the lower-potency off-target kinases.

-

-

Possible Cause 2: Cell-type specific effects.

-

Troubleshooting Step: The expression levels of on- and off-target kinases can vary significantly between different cell lines. Perform a baseline characterization of your cell model to determine the expression levels of the primary targets and key off-target kinases of AC710. This can be done using techniques like Western blotting or proteomics.

-

-

Possible Cause 3: Compound concentration and exposure.

-

Troubleshooting Step: Ensure accurate calculation of the compound concentration and verify the stability of AC710 in your specific cell culture media over the duration of the experiment. Consider performing a dose-response experiment to see if the unexpected phenotype is concentration-dependent, which might suggest an off-target effect at higher concentrations.

-

Data Presentation

Table 1: On-target and Off-target Kinase Profile of AC710 Mesylate (Compound 22b)

| Kinase Family | Target Kinase | Binding Affinity (Kd, nM) |

| PDGFR Family (On-target) | CSF1R (FMS) | 1.9 |

| FLT3 | 0.8 | |

| KIT | 2.5 | |

| PDGFRα | 3.2 | |

| PDGFRβ | 2.9 | |

| Other Kinases (Off-target) | AXL | 41 |

| MER | 56 | |

| TYRO3 | 35 | |

| DDR1 | 110 | |

| DDR2 | 150 | |

| EPHA2 | 220 | |

| EPHA3 | 250 | |

| EPHA4 | 310 | |

| EPHA5 | 180 | |

| EPHA7 | 280 | |

| EPHA8 | 350 | |

| EPHB1 | 410 | |

| EPHB2 | 380 | |

| EPHB3 | 450 | |

| EPHB4 | 290 | |

| RET | 520 | |

| TIE2 (TEK) | 680 | |

| VEGFR1 (FLT1) | 810 | |

| VEGFR2 (KDR) | 750 | |

| VEGFR3 (FLT4) | 620 |

Data synthesized from the primary publication and its supplementary information.

Experimental Protocols

Kinase Selectivity Profiling (Binding Assay)

The kinase selectivity of AC710 was determined using a commercially available kinase panel screen (KINOMEscan™). This method is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a large number of kinases.

-

Principle: The assay measures the amount of kinase that is captured by an immobilized, active-site directed ligand from a test solution. The test compound is added to the solution, and its binding to the kinase prevents the kinase from binding to the immobilized ligand. The amount of kinase that does not bind to the immobilized ligand is then quantified.

-

Methodology:

-

A panel of 386 recombinant human kinases was used.

-

Kinases were individually expressed and tagged (e.g., with DNA tags).

-

The test compound (AC710) was incubated with the kinase and a ligand-coated solid support.

-

After equilibration, the amount of kinase bound to the solid support was measured.

-

The dissociation constant (Kd) was calculated based on the concentration of the test compound that inhibits 50% of the kinase binding to the solid support.

-

Visualizations

Caption: AC710 on- and off-target signaling pathways.

Caption: Experimental workflow for kinase selectivity profiling.

References

AC710 Mesylate dose-limiting toxicity in mice

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing AC710 mesylate in preclinical mouse studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on dose-limiting toxicity.

Frequently Asked Questions (FAQs)

Q1: What is AC710 mesylate and what is its mechanism of action?

A1: AC710 mesylate is a potent and globally selective inhibitor of platelet-derived growth factor receptor (PDGFR)-family kinases.[1] It targets key signaling pathways involved in cell proliferation and survival, including those mediated by Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] By inhibiting these pathways, AC710 can suppress tumor growth and inflammation.

Q2: What is the reported efficacious dose of AC710 mesylate in mice?

A2: In preclinical mouse models of cancer and collagen-induced arthritis, AC710 mesylate has been shown to be efficacious at doses up to 30 mg/kg administered for two weeks. At these doses, it was reported to be well-tolerated with no significant body weight loss observed.

Q3: What are the potential dose-limiting toxicities (DLTs) of AC710 mesylate in mice?

A3: While specific public data on the dose-limiting toxicities of AC710 mesylate is limited, based on its mechanism of action as a tyrosine kinase inhibitor targeting PDGFR, CSF1R, and FLT3, potential DLTs could include:

-

Hematologic toxicities: Inhibition of FLT3 and CSF1R can impact hematopoiesis, potentially leading to neutropenia, thrombocytopenia, and anemia.[2][3]

-

Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are common side effects of tyrosine kinase inhibitors.[3][4]

-

Hepatotoxicity: Liver enzyme elevations can be a concern with this class of drugs.[5][6]

-

General clinical signs: Piloerection, decreased motor activity, and hunched posture can be early indicators of toxicity.[7][8]

-